1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known for their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are typically determined using various spectroscopic techniques .Scientific Research Applications
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, a core component of the chemical structure , has demonstrated promising antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for their antimicrobial activities, showing good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticancer and Antioxidant Activities
Isothiazolopyridines, structurally related to our compound of interest, have been structurally characterized and evaluated for analgesic activities. Karczmarzyk and Malinka (2008) detailed the crystal and molecular structures of isothiazolopyridine derivatives, which showed significant stacking and potential biological activity, suggesting a route for exploring anticancer and antioxidant properties (Karczmarzyk & Malinka, 2008).
Antitumor Agents
Further extending the potential therapeutic applications, Badrey and Gomha (2012) synthesized a range of heterocycles with the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, aiming at novel synthesis of triazines and triazepines as potential antitumor agents. This research highlights the synthetic versatility of related compounds and their relevance in developing antitumor therapies (Badrey & Gomha, 2012).
Electrochemical Synthesis and Biological Activity
In the realm of electrochemical synthesis, Amani and Nematollahi (2012) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the synthesis of new arylthiobenzazoles. This study not only opens avenues for innovative synthetic methodologies but also hints at the exploration of biological activities of the synthesized compounds (Amani & Nematollahi, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXLPLHBGYBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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